molecular formula C20H29N5O2 B6924999 N,N-diethyl-3-[1-(3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonyl)piperidin-4-yl]propanamide

N,N-diethyl-3-[1-(3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonyl)piperidin-4-yl]propanamide

Cat. No.: B6924999
M. Wt: 371.5 g/mol
InChI Key: FVMJRFWDMRGUHH-UHFFFAOYSA-N
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Description

N,N-diethyl-3-[1-(3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonyl)piperidin-4-yl]propanamide: is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core, a piperidine ring, and a propanamide group

Properties

IUPAC Name

N,N-diethyl-3-[1-(3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O2/c1-4-24(5-2)18(26)7-6-15-8-10-25(11-9-15)20(27)16-12-17-14(3)22-23-19(17)21-13-16/h12-13,15H,4-11H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMJRFWDMRGUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCC1CCN(CC1)C(=O)C2=CC3=C(NN=C3N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-3-[1-(3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonyl)piperidin-4-yl]propanamide typically involves multiple steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.

    Formation of the Propanamide Group: This step involves the reaction of the intermediate with propanoyl chloride under basic conditions.

    N,N-Diethylation:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the propanamide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Products may include N-oxides or hydroxylated derivatives.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.

Medicine:

    Drug Development: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry:

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-[1-(3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonyl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

  • N,N-diethyl-3-[1-(3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonyl)piperidin-4-yl]butanamide
  • N,N-diethyl-3-[1-(3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonyl)piperidin-4-yl]pentanamide

Uniqueness: The unique structural features of N,N-diethyl-3-[1-(3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonyl)piperidin-4-yl]propanamide, such as the specific arrangement of the pyrazolo[3,4-b]pyridine core and the piperidine ring, contribute to its distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

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